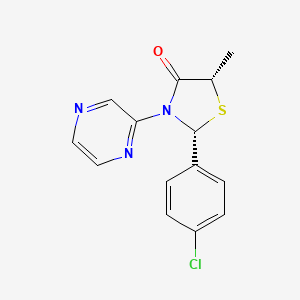
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a useful research compound. Its molecular formula is C14H12ClN3OS and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.
Molecular Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H10ClN3OS
- Molecular Weight : 273.74 g/mol
The presence of the thiazolidinone core, along with the chlorophenyl and pyrazinyl substituents, plays a crucial role in its biological efficacy.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antibacterial Activity : Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against Candida species. In vitro assays revealed that certain thiazolidinones could reduce fungal growth significantly .
- Anticancer Properties : The compound has shown promise in cancer research. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
- Antiviral Activity : Recent studies suggest that thiazolidinone derivatives may inhibit viral replication, particularly against hepatitis C virus (HCV). The IC50 values for related compounds ranged from 31.9 µM to 35 µM against HCV NS5B RNA polymerase .
Study 1: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial activity of several thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with an MIC value of 16 µg/mL for S. aureus .
Study 2: Anticancer Mechanisms
In a detailed investigation of anticancer properties, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death via apoptosis .
Data Tables
Properties
Molecular Formula |
C14H12ClN3OS |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(2R,5S)-2-(4-chlorophenyl)-5-methyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-13(19)18(12-8-16-6-7-17-12)14(20-9)10-2-4-11(15)5-3-10/h2-9,14H,1H3/t9-,14+/m0/s1 |
InChI Key |
YKAPGEZAVOIUEQ-LKFCYVNXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















